tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an epoxide, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) are often used.
Major Products: The major products formed from these reactions include diols from oxidation, reduced azetidine derivatives, and substituted azetidine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways .
Biology and Medicine: Its reactivity and functional groups make it a valuable building block for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it useful for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate involves its interaction with various molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively target specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Comparison: Compared to similar compounds, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is unique due to the presence of both an epoxide and a hydroxyl group. This combination of functional groups provides a distinct reactivity profile, making it more versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
2279126-24-6 |
---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-3-(oxiran-2-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11(14,7-12)4-8-5-15-8/h8,14H,4-7H2,1-3H3 |
InChI-Schlüssel |
AVNCADUPNASVCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2CO2)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.